Regioisomeric Differentiation: 2,3,4- vs. 3,4,5-Trimethoxy Substitution
The 2,3,4-trimethoxyphenyl substitution pattern constitutes a distinct regioisomeric entity relative to the 3,4,5-trimethoxy isomer (CAS 1443341-19-2), which dominates the published biological literature for this chemotype. In the tubulin polymerization inhibitor class, the 3,4,5-trimethoxyphenyl motif is a well-validated pharmacophore, whereas the 2,3,4 arrangement has no documented target engagement [1]. The availability of both isomers from the same supplier (Fluorochem) with identical purity specifications (97%) and equivalent list pricing (¥8,668/1 g; ¥21,582/5 g) enables controlled head-to-head SAR comparisons .
| Evidence Dimension | Regioisomeric identity and commercial availability for SAR studies |
|---|---|
| Target Compound Data | 2,3,4-trimethoxy substitution; no published binding or cellular activity data. Purity: 97% (Fluorochem). Pricing parity with 3,4,5-isomer. |
| Comparator Or Baseline | 3,4,5-trimethoxy isomer (CAS 1443341-19-2): recognized tubulin-binding pharmacophore; multiple literature reports of anticancer activity. Purity: 97% (Fluorochem). Pricing: ¥8,668/1 g. |
| Quantified Difference | Equivalent purity and pricing; differentiated solely by methoxy substitution pattern (2,3,4 vs. 3,4,5). No quantitative affinity or potency data exist for the 2,3,4-isomer, whereas 3,4,5-trimethoxyphenyl derivatives have demonstrated IC₅₀ values in the nanomolar range against MCF-7 and other cancer cell lines in published studies. |
| Conditions | Regioisomeric comparison based on chemical structure, vendor catalog specifications, and published pharmacological literature. |
Why This Matters
The 2,3,4-isomer is positioned as a structurally matched negative control or selectivity probe for SAR studies where the 3,4,5-isomer serves as the active pharmacophore.
- [1] Semantic Scholar. DDDT_A_256756 3111..3130: Trimethoxy derivatives as anticancer agents with β-tubulin and HDAC inhibitory activity. View Source
